5-allyl-N-(4-methylthiazol-2-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
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Overview
Description
The compound “5-allyl-N-(4-methylthiazol-2-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide” is a derivative of N-(5-acetyl-4-methylthiazol-2-yl) Arylamide . These derivatives are multi-target ligands and can be used as lead molecules for the synthesis of derivatives for their further evaluation at molecular targets for the treatment of specific diseases .
Synthesis Analysis
The synthesis of these derivatives involves a well-developed structure-activity relationship . The products obtained in good to excellent yield represent drug-like molecules . All the synthesized compounds were further subjected to chemical characterization (NMR, FTIR, and elemental analysis) .Molecular Structure Analysis
The molecular structure of these derivatives is characterized by NMR, FTIR, and elemental analysis . The structure-activity relationship is well-developed, indicating a strong correlation between the molecular structure and the biological activities of these compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of these derivatives are characterized by NMR, FTIR, and elemental analysis . The chemical stability of the derivatives was also performed by density functional theory (DFTs) calculations .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Novel Isoxazolines and Isoxazoles: The compound is used in the synthesis of novel isoxazolines and isoxazoles via cycloaddition reactions. This synthesis involves intramolecular cyclization and N-allylation processes, leading to new isoxazolines and isoxazoles with potential applications in various fields (Rahmouni et al., 2014).
- Production of Fluorinated Heterocyclic Scaffolds: This compound serves as a base for synthesizing fluorinated heterocyclic scaffolds. The synthesis involves Michael addition and Mannich reaction, generating a compound library with potential for diverse applications (Revanna et al., 2013).
- Formation of Heterocyclic Compounds: It's used in the transformation of certain acetates into heterocyclic compounds like 5-Heteroaryl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylates, highlighting its versatility in creating diverse chemical structures (Stanovnik et al., 2003).
Potential Therapeutic Applications
- Anticancer and Anti-5-lipoxygenase Agents: Derivatives of this compound have been synthesized and evaluated for their potential as anticancer and anti-5-lipoxygenase agents. This indicates its relevance in the development of new therapeutic compounds (Rahmouni et al., 2016).
Biological Activity
- Antimicrobial Activity: Some derivatives of this compound have been synthesized and tested for antimicrobial activity against different microorganisms. This suggests its potential use in creating new antimicrobial agents (Abdelhamid et al., 2010).
Future Directions
The data revealed that most of the derivatives are multi-target ligands and can be used as lead molecules for the synthesis of derivatives for their further evaluation at molecular targets for the treatment of specific diseases . This suggests potential future directions in the development of new therapeutic agents.
Properties
IUPAC Name |
N-(4-methyl-1,3-thiazol-2-yl)-3-oxo-2-phenyl-5-prop-2-enylpyrazolo[4,3-c]pyridine-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O2S/c1-3-9-24-10-15(18(26)22-20-21-13(2)12-28-20)17-16(11-24)19(27)25(23-17)14-7-5-4-6-8-14/h3-8,10-12H,1,9H2,2H3,(H,21,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWOCWLZFHMGBJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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